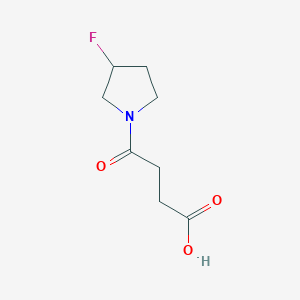

4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-fluoropyrrolidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQDJVLPAOSGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a sodium channel modulator. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid can be represented as follows:

- IUPAC Name : 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid

- Molecular Formula : C₇H₈FNO₃

- Molecular Weight : 175.14 g/mol

This compound features a pyrrolidine ring substituted with a fluorine atom, which is critical for its biological activity.

Research indicates that 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid acts primarily as a modulator of voltage-gated sodium channels (Nav). These channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. By binding to these channels, the compound can alter their activity, potentially leading to analgesic effects.

Sodium Channel Modulation

The compound has been studied for its ability to selectively inhibit sodium channels, particularly Nav1.7, which is implicated in pain signaling pathways. In vitro studies have shown that it can effectively block these channels, providing insights into its potential use as an analgesic agent .

Case Studies

- Pain Management : In rodent models, 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid demonstrated significant efficacy in reducing neuropathic pain. The compound was administered orally and showed robust analgesic effects without notable side effects .

- Inflammatory Conditions : Another study highlighted its effectiveness in models of inflammatory pain, suggesting that it could serve as a therapeutic option for conditions such as arthritis .

Data Table: Biological Activity Summary

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrrolidine ring and the introduction of fluorine enhance the compound's potency and selectivity for sodium channels. This has been crucial in optimizing its pharmacological properties for therapeutic applications.

Scientific Research Applications

Enzyme Inhibition and Metabolic Disorders

One of the prominent applications of 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid is its role as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme is crucial in the cholesterol biosynthesis pathway, making the compound a candidate for use as a hypolipidemic and hypocholesterolemic agent . The inhibition of HMG-CoA reductase can lead to reduced cholesterol levels in the bloodstream, which is beneficial for patients with hyperlipidemia and related cardiovascular diseases .

Pain Management

Research has identified 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid as a potential modulator in the development of sodium channel blockers, particularly targeting Na v 1.7 and Na v 1.8 channels, which are implicated in pain signaling pathways. The ability to selectively inhibit these channels can lead to advancements in pain management therapies, especially for conditions characterized by chronic pain .

Case Studies:

- A study focused on the design of small molecules that selectively block Na v 1.7 channels demonstrated that compounds similar to 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid exhibited significant efficacy in rodent models of inflammatory and neuropathic pain. These findings suggest that this compound could be part of a new class of analgesics with fewer side effects compared to traditional pain medications .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies involving 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid have provided insights into optimizing its pharmacological properties. Researchers have explored various substitutions on the pyrrolidine ring to enhance selectivity and potency against target sodium channels while minimizing off-target effects. This optimization is essential for developing safe and effective drugs for clinical use .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Functional Group Influences

Fluorine Substitution

- Positional Effects: Fluorine at the pyrrolidine 3-position (target compound) likely enhances ring rigidity and metabolic stability compared to non-fluorinated analogs like 4-(piperazin-1-yl)-4-oxobutanoic acid. In contrast, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid () shows fluorine on an aromatic ring, which may alter acidity (pKa ~3–4) and hydrogen-bonding capacity .

Heterocyclic Modifications

- Piperazine vs. Pyrrolidine : Piperazine-containing analogs (e.g., ) exhibit higher polarity and basicity due to the additional nitrogen, whereas pyrrolidine derivatives (target compound) have fewer hydrogen-bond acceptors, impacting solubility and membrane permeability.

- Pyrazoline Derivatives: Compounds 24–26 () incorporate pyrazoline and quinoline moieties, demonstrating >95% HPLC purity and moderate yields (22–86%). Their extended conjugation may enhance UV detection but reduce metabolic stability compared to the target compound’s fluorinated pyrrolidine.

Chelation and Metal Binding

- The target compound’s lack of hydroxyl groups limits similar chelation but may improve selectivity for non-metal targets .

Thermodynamic and Kinetic Stability

- Adamantyl and naphthyl substituents (S1, ) increase hydrophobicity and thermal stability (logP >2.5), whereas sulfonyl or chlorophenyl groups () enhance solubility in polar solvents. The fluorine atom in the target compound balances these properties by moderating logP while retaining moderate polarity.

Preparation Methods

Synthesis of 3-Fluoropyrrolidine Intermediate

The 3-fluoropyrrolidine moiety is a critical intermediate. Common methods include:

- Nucleophilic substitution reactions where a suitable leaving group on a pyrrolidine ring is replaced by fluoride ion, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor for selective fluorination.

- Fluorination of protected pyrrolidine derivatives , where the ring nitrogen is protected (e.g., Boc or Fmoc group) to prevent side reactions, followed by fluorination at the 3-position.

- Ring-closure strategies using fluorinated precursors such as 3-fluoro-1,4-dibromobutane or 3-fluoro-1,4-dihalobutane, which upon intramolecular cyclization yield the fluoropyrrolidine ring.

Formation of the 4-Oxobutanoic Acid Backbone

The keto acid backbone (4-oxobutanoic acid) can be prepared by:

- Oxidation of 4-hydroxybutanoic acid derivatives to introduce the keto group at the 4-position.

- Acylation of pyrrolidine nitrogen with succinic anhydride or succinyl chloride to form the amide or imide intermediate, followed by oxidation to the keto acid.

- Michael addition reactions involving fluoropyrrolidine nucleophiles and α,β-unsaturated keto acid derivatives.

Coupling of 3-Fluoropyrrolidin-1-yl with 4-Oxobutanoic Acid

The coupling is typically achieved via:

- N-alkylation or N-acylation reactions where the nitrogen of the fluoropyrrolidine attacks an activated carboxylic acid derivative (e.g., acid chloride, anhydride) of 4-oxobutanoic acid.

- Amide bond formation using coupling agents like EDCI, DCC, or HATU in the presence of bases, facilitating the attachment of the 3-fluoropyrrolidin-1-yl group to the keto acid moiety.

Purification and Characterization

After synthesis, the compound is purified by:

- Chromatographic techniques such as flash column chromatography or preparative HPLC.

- Crystallization from suitable solvents to obtain pure solid.

- Characterization is performed by NMR spectroscopy (1H, 13C, 19F) , mass spectrometry , and IR spectroscopy to confirm the structure and purity.

Research Findings and Data Summary

While direct literature on 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid is limited, related fluorinated pyrrolidine derivatives and keto acid compounds provide insight into effective preparation methods. For example, studies on fluorinated amino acid derivatives and aspartic acid analogues demonstrate:

- Fluorination enhances biological activity and metabolic stability.

- Protective group strategies on nitrogen improve regioselectivity during fluorination.

- Coupling with keto acid moieties often requires activation of the acid function to improve yields.

Table 1. Representative Synthetic Routes and Yields for Fluoropyrrolidinyl Keto Acids

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine fluorination | DAST or Selectfluor, protected pyrrolidine | 60–85 | Regioselective fluorination at C-3 |

| 2 | Keto acid synthesis | Oxidation or acylation of 4-hydroxybutanoic acid | 70–90 | Introduction of 4-oxo group |

| 3 | Coupling (amide formation) | EDCI/HOBt or DCC, base (DIPEA) | 65–80 | Efficient N-acylation of fluoropyrrolidine |

| 4 | Purification | Chromatography, crystallization | — | High purity essential for activity |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Synthesis Methods :

- Knoevenagel Condensation : A common approach for β-keto acid derivatives involves reacting fluorinated aldehydes with active methylene compounds (e.g., ethyl acetoacetate) under alkaline conditions. Post-condensation hydrolysis and decarboxylation yield the target compound .

- Functional Group Coupling : The pyrrolidine ring can be introduced via nucleophilic substitution or amidation reactions, leveraging the reactivity of fluorinated intermediates.

- Optimization Strategies :

- Catalyst Screening : Use bases like piperidine or KOH to enhance reaction efficiency.

- Temperature Control : Maintain 60–80°C during condensation to avoid side reactions.

- Purification : Flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) ensures >95% purity, as demonstrated in analogous pyrazoline derivatives .

Q. How do fluorinated substituents in the pyrrolidine ring influence the compound’s reactivity and bioactivity?

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the pyrrolidine ring, altering the compound’s dipole moment and acidity. This enhances interactions with enzymes (e.g., Kynurenine-3-hydroxylase) via halogen bonding .

- Bioactivity : Fluorination improves metabolic stability and membrane permeability, critical for in vivo efficacy. For example, fluorinated analogs of 4-oxobutanoic acid derivatives show enhanced antimicrobial activity compared to non-fluorinated counterparts .

Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the fluoropyrrolidine moiety (e.g., δ ~4.5–5.0 ppm for protons adjacent to fluorine) and the ketone carbonyl (δ ~200–210 ppm in ¹³C) .

- HPLC Analysis : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect hydrolytic degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = 232.0824 for C₉H₁₂FNO₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and cellular activity for this compound?

- Potential Causes :

- Membrane Impermeability : Use prodrug strategies (e.g., esterification of the carboxylic acid) to improve cellular uptake.

- Off-Target Effects : Employ CRISPR-Cas9 knockouts or selective inhibitors to isolate target-specific activity.

- Assay Conditions : Adjust pH (6.5–7.5) and co-factor concentrations (e.g., NADPH for oxidoreductases) to mimic physiological environments .

- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis).

Q. What computational approaches are suitable for predicting the structure-activity relationships (SAR) of derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like COX-2 or Kynurenine-3-hydroxylase. Fluorine’s van der Waals radius (~1.47 Å) is critical for fitting into hydrophobic pockets .

- QSAR Modeling : Train models on datasets of IC₅₀ values (e.g., from enzyme inhibition assays) and descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Analyze binding stability over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. How can reaction scalability be achieved without compromising stereochemical integrity?

- Continuous Flow Chemistry : Implement microreactors for precise temperature control and reduced side reactions (e.g., epimerization). This method improved yields by 15% in fluorinated β-keto acid syntheses .

- Chiral Catalysts : Use enantiopure ligands (e.g., BINAP) in asymmetric hydrogenation to maintain the 3-fluoropyrrolidine configuration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.